molecular formula C15H16O5 B6418881 ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate CAS No. 929338-95-4

ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate

Cat. No.: B6418881
CAS No.: 929338-95-4
M. Wt: 276.28 g/mol
InChI Key: AMBHHHSHKCNHDZ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Biological Activity

Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate is a coumarin derivative known for its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Overview of Coumarins

Coumarins are a class of compounds widely studied for their potential therapeutic effects. They exhibit a range of biological activities, including:

  • Antimicrobial
  • Anticancer
  • Antioxidant
  • Anti-inflammatory
  • Neuroprotective

The specific structural features of coumarins significantly influence their biological activities. This compound, in particular, has been investigated for its potential applications in medicine and pharmacology.

Target Pathways

This compound interacts with various biochemical pathways. Key mechanisms include:

  • Inhibition of Enzymatic Activity : This compound has shown inhibitory effects on enzymes such as monoamine oxidase (MAO), which is relevant in neurodegenerative diseases like Alzheimer's .
  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.
  • Anticancer Properties : Studies have indicated that this compound can induce apoptosis in cancer cells and inhibit tumor growth through various signaling pathways .

Antimicrobial Activity

Research has demonstrated that this compound possesses antimicrobial properties against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)0.12
HeLa (Cervical Cancer)0.024
A2780 (Ovarian Cancer)0.036

These findings suggest that the compound may serve as a promising candidate for developing new anticancer therapies.

Neuroprotective Effects

This compound has shown neuroprotective effects in vitro, particularly in models of neurodegeneration. Studies indicate that it can protect neuronal cells from damage induced by toxic agents such as MPP+ (1-methyl-4-phenylpyridinium) without exhibiting cytotoxicity at concentrations up to 10 µM .

Case Studies and Research Findings

  • Neuroprotection in Alzheimer’s Disease Models : In a study examining the effects on SH-SY5Y neuroblastoma cells, this compound demonstrated significant neuroprotection against MPP+-induced toxicity .
  • Antimicrobial Efficacy : In vitro tests revealed that this compound effectively inhibited the growth of several bacterial strains, suggesting its potential as a natural antimicrobial agent.
  • Anticancer Efficacy : Research indicated that derivatives of coumarin compounds, including this compound, exhibited strong antiproliferative activity against various cancer cell lines, supporting their development as chemotherapeutics .

Properties

IUPAC Name

ethyl 3-(7-hydroxy-4-methyl-2-oxochromen-6-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-3-19-14(17)5-4-10-7-11-9(2)6-15(18)20-13(11)8-12(10)16/h6-8,16H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBHHHSHKCNHDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC2=C(C=C1O)OC(=O)C=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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